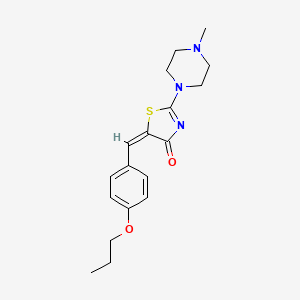

(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one

Descripción

(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by a 4-methylpiperazine substituent at position 2 and a 4-propoxybenzylidene moiety at position 3. The (E)-configuration of the benzylidene group is critical for its spatial arrangement and biological interactions. This compound belongs to a class of heterocyclic molecules widely studied for their antimicrobial, antifungal, and antitumor activities. Its synthesis typically involves condensation of 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one with 4-propoxybenzaldehyde under acidic or basic conditions, followed by isolation of the E-isomer via chromatographic techniques .

Propiedades

IUPAC Name |

(5E)-2-(4-methylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-3-12-23-15-6-4-14(5-7-15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONONHODIYUOECH-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a condensation reaction between a suitable α-haloketone and thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring.

-

Introduction of the 4-methylpiperazinyl Group: : The 4-methylpiperazinyl group can be introduced via nucleophilic substitution. This involves reacting the thiazole intermediate with 1-methylpiperazine under reflux conditions in a suitable solvent such as ethanol.

-

Formation of the Benzylidene Moiety: : The final step involves the condensation of the thiazole intermediate with 4-propoxybenzaldehyde. This reaction is typically carried out under acidic conditions using a catalyst like p-toluenesulfonic acid to facilitate the formation of the (E)-benzylidene double bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Thiazolidinone Core

-

Electrophilic Aromatic Substitution (EAS): The electron-deficient thiazole ring undergoes regioselective substitution at position 5.

-

Ring-Opening Reactions: Strong nucleophiles (e.g., Grignard reagents) attack the carbonyl group, leading to ring cleavage .

Benzylidene Moiety

-

Conjugate Addition: The α,β-unsaturated system participates in Michael additions with amines or thiols .

-

Photoisomerization: The (E)-configuration can isomerize to (Z) under UV light, altering biological activity .

4-Methylpiperazinyl Group

-

Protonation/Deprotonation: The tertiary amine in piperazine undergoes pH-dependent changes, affecting solubility.

-

N-Alkylation: Reactive toward alkyl halides, forming quaternary ammonium salts .

Functionalization and Derivatization

The compound serves as a scaffold for generating analogs:

-

Acylation: Reacting the piperazine NH with acyl chlorides enhances lipophilicity.

-

Sulfonation: Introducing sulfonyl groups improves solubility and target affinity .

Table 2: Representative Derivatives and Their Modifications

| Derivative | Modification Site | Reaction Type | Biological Activity |

|---|---|---|---|

| 5-(4-Nitrobenzylidene) analog | Benzylidene | Nitration | Enhanced cytotoxicity |

| 2-(4-Acetylpiperazinyl) analog | Piperazine | Acylation | Improved CNS penetration |

Mechanistic Insights from Analogous Systems

-

Anticancer Activity: The benzylidene-thiazolidinone framework inhibits tyrosine phosphatases (e.g., SHP-2) via hydrogen bonding with the carbonyl and aryl groups .

-

Solvent Effects: Polar solvents stabilize the enone system, reducing side reactions during synthesis .

Figure 1: Proposed Mechanism for Knoevenagel Condensation

textThiazol-4-one + 4-Propoxybenzaldehyde ↓ (NaOAc/AcOH, Δ) Enolate formation → Aldol adduct → Dehydration → (E)-Benzylidene product

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the prominent applications of this compound is its potential as an anticancer agent. Studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The introduction of the piperazine moiety enhances the anticancer activity by improving the compound's interaction with cellular targets .

Case Study: Thiazole Derivatives in Cancer Research

A study investigated a series of thiazole derivatives, including those similar to (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one, revealing that modifications to the piperazine and thiazole structures significantly influenced their anticancer potency. The derivatives were tested against multiple human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating strong anticancer properties .

Neuropharmacological Applications

The piperazine component of (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one suggests potential applications in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter receptors, which can lead to therapeutic effects in neurological disorders.

Case Study: Piperazine Derivatives as Neuroprotective Agents

Research has shown that piperazine-containing compounds can protect neuronal cells from oxidative stress and apoptosis. In vitro studies indicated that these compounds could modulate pathways involved in neuroinflammation and neurodegeneration, making them candidates for further development as neuroprotective agents .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, which is a critical area of research given the rise of antibiotic-resistant pathogens. Thiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.

Case Study: Antimicrobial Screening of Thiazole Compounds

In a systematic evaluation, several thiazole derivatives were screened for their antimicrobial efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole structure enhanced antimicrobial activity, suggesting that (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one could be a promising candidate for further development .

Synthesis and Structural Modifications

The synthesis of (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one involves several key steps that allow for structural modifications aimed at optimizing its biological activity. Researchers have focused on varying the substituents on both the piperazine and thiazole rings to enhance potency and selectivity.

Synthesis Overview

The synthesis typically involves the condensation of appropriate aldehydes with thiazole derivatives under controlled conditions to yield the desired product in good yields. Structural characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Mecanismo De Acción

The mechanism of action of (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one depends on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The piperazinyl group may enhance binding affinity to certain proteins, while the benzylidene moiety could facilitate interactions with hydrophobic pockets in target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2 and 4. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural Modifications and Substituent Effects

Physicochemical Properties

Key Research Findings

Role of the 4-Propoxy Group : The propoxy substituent in the target compound increases lipophilicity (logP = 2.8) compared to methoxy analogues (logP = 2.1), enhancing membrane permeability and Gram-negative activity .

Piperazine vs. Piperidine : The 4-methylpiperazine group improves aqueous solubility compared to piperidine derivatives, aiding bioavailability .

Antifungal Activity : While the target compound shows moderate antifungal activity (MIC = 12.3 µg/mL), dichloro and naphthyl-substituted analogues exhibit superior potency due to stronger electron-withdrawing effects .

Tautomerism : The E-configuration stabilizes the benzylidene-thiazolone conjugate system, favoring planar geometry for target binding .

Actividad Biológica

(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.

Synthesis and Characterization

The synthesis of (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one typically involves condensation reactions that yield thiazole derivatives with various substituents. Characterization methods such as NMR and IR spectroscopy confirm the structural integrity of the synthesized compounds, essential for evaluating their biological properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, a study indicated that thiazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one has been shown to possess an IC50 value comparable to standard anticancer agents like Staurosporine, indicating promising potential in cancer treatment .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one | MCF-7 | TBD | |

| Staurosporine | MCF-7 | 6.77 ± 0.41 | |

| Compound 4c | HepG2 | 7.26 ± 0.44 |

The mechanism underlying the anticancer effects of thiazole derivatives often involves the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can activate caspase pathways, leading to programmed cell death in tumor cells . Additionally, some thiazole derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2, which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research indicates that modifications to the thiazole ring can enhance antibacterial and antifungal activities against various pathogens. For example, certain derivatives have shown effectiveness against strains like Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one | S. aureus | TBD | |

| Fluconazole | C. albicans | 16 |

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Anticancer Study : A synthesized thiazole derivative was tested against multiple cancer cell lines, showing significant cytotoxicity and apoptosis induction through caspase activation pathways.

- Antimicrobial Evaluation : A series of thiazole derivatives were screened for antimicrobial activity, demonstrating potent effects against both bacterial and fungal strains with low MIC values.

- In Vivo Studies : Preliminary in vivo studies on animal models have indicated that thiazole derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one?

- Answer : The compound is synthesized via a Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-propoxybenzaldehyde) and a thiazolidinone precursor. A typical procedure involves refluxing the aldehyde with 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one in acetic acid buffered with sodium acetate (3:1 molar ratio) for 6–9 hours. The product is precipitated in ice-cold water, filtered, and recrystallized from dioxane . Mechanochemical synthesis using ball milling has also been explored for analogous thiazolidinones to reduce reaction time and improve yield .

Q. How is the structural identity and purity of this compound verified in academic research?

- Answer :

- X-ray crystallography : Single-crystal XRD analysis (e.g., using SHELXTL or APEX2 software) confirms the (E)-configuration of the benzylidene moiety and hydrogen-bonding patterns .

- Spectroscopy : H/C NMR (δ ~2.5–3.0 ppm for piperazine protons, δ ~7.5–8.0 ppm for benzylidene aromatic protons) and IR (C=O stretch at ~1700 cm) validate functional groups .

- Elemental analysis : CHNS/O data (±0.3% deviation) ensures purity .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Answer : Standard protocols include:

- Cytotoxicity : SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC determination, using DMSO as a vehicle control (≤0.5% v/v) .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Enzyme inhibition : Kinase assays (e.g., CDK1) with ATP-competitive binding studies using recombinant proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

- Answer :

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility, while acetic acid enhances condensation kinetics .

- Catalyst selection : Piperidine (0.5 mL) accelerates imine formation, reducing side products .

- Microwave irradiation : Reduces reaction time (e.g., 30 min vs. 6 h under reflux) and improves (E)-isomer selectivity via controlled heating .

Q. What computational tools are suitable for studying its electronic structure and binding interactions?

- Answer :

- Wavefunction analysis : Multiwfn calculates electrostatic potential maps and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina or Glide predicts binding poses with targets (e.g., CDK1 active site) using crystallographic data (PDB: 3QHW) .

- QSAR modeling : CoMFA/CoMSIA correlates substituent effects (e.g., propoxy vs. methoxy) with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Answer :

- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize data to reference compounds (e.g., CHS-828 for cytotoxicity) .

- Metabolic stability tests : HepG2 microsomal assays identify if discrepancies arise from compound degradation .

- Structural validation : Re-examine batch purity via HPLC-MS and confirm stereochemistry with XRD to rule out isomer interference .

Q. What advanced techniques elucidate its mechanism of action in anticancer studies?

- Answer :

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (e.g., G2/M phase via CDK1 inhibition) .

- Proteomics : SILAC-based profiling identifies downstream targets (e.g., p53, Bax/Bcl-2) in treated vs. untreated cells .

- In vivo models : Xenograft studies in nude mice (e.g., 20 mg/kg dosing) validate efficacy and pharmacokinetics .

Methodological Notes

- Synthetic protocols : Prioritize recrystallization over column chromatography for scalability .

- Data reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

- Ethical compliance : Source cell lines from accredited repositories (e.g., ECACC) and adhere to OECD guidelines for in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.